1,2-Dioleoyl-sn-glycero-3-phosphate
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Overview
Description
Dioleoylphosphatidic acid is a phosphatidic acid in which both acyl groups are oleoyl. It is a metabolite or derivative with the molecular formula C₃₉H₇₃O₈P and an average mass of 700.966 Da . This compound is a significant component in various biological processes and has been studied extensively for its role in cellular signaling and membrane dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioleoylphosphatidic acid can be synthesized through the esterification of glycerol-3-phosphate with oleic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: In industrial settings, dioleoylphosphatidic acid is often produced using enzymatic methods. Lipases are employed to catalyze the esterification of glycerol-3-phosphate with oleic acid under controlled conditions. This method is preferred due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Dioleoylphosphatidic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds of the oleoyl chains, leading to the formation of hydroperoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Hydrolysis: Phospholipases A2 and D are commonly used enzymes for hydrolysis reactions.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidized derivatives.
Hydrolysis: Glycerol-3-phosphate and oleic acid.
Scientific Research Applications
Dioleoylphosphatidic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in membranes.
Biology: Dioleoylphosphatidic acid plays a role in cellular signaling pathways and is involved in the regulation of various cellular processes.
Industry: It is used in the formulation of liposomes and other lipid-based delivery systems for drug delivery.
Mechanism of Action
Dioleoylphosphatidic acid exerts its effects primarily through its interaction with cellular membranes and proteins. It can activate protein kinase C (PKC) isotypes such as PKC alpha, epsilon, and zeta, leading to the phosphorylation of various substrates . Additionally, dioleoylphosphatidic acid can bind to α-synuclein, inducing its aggregation and promoting secondary structural changes .
Comparison with Similar Compounds
Dipalmitoylphosphatidic acid: Similar in structure but contains palmitic acid instead of oleic acid.
Dilinoleoylphosphatidic acid: Contains linoleic acid instead of oleic acid.
Dioleoylphosphatidylcholine: Similar structure but with a choline head group instead of a phosphate group.
Uniqueness: Dioleoylphosphatidic acid is unique due to its specific fatty acid composition (oleoyl groups) and its ability to strongly bind to α-synuclein, making it particularly relevant in studies related to neurodegenerative diseases .
Properties
CAS No. |
14268-17-8 |
---|---|
Molecular Formula |
C39H73O8P |
Molecular Weight |
701.0 g/mol |
IUPAC Name |
[2-[(Z)-octadec-9-enoyl]oxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44)/b19-17-,20-18- |
InChI Key |
MHUWZNTUIIFHAS-CLFAGFIQSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyms |
1,2-dioleoyl-sn-glycero-3-phosphate dioleoylphosphatidic acid |
Origin of Product |
United States |
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